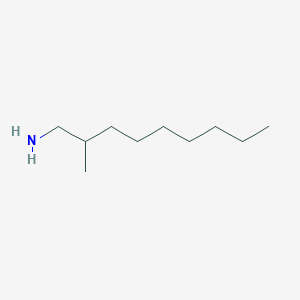

2-Methylnonan-1-amine

Vue d'ensemble

Description

2-Methylnonan-1-amine is a chemical compound with the IUPAC name 2-methyl-1-nonanamine . It has a molecular weight of 157.3 and is typically in liquid form .

Molecular Structure Analysis

The molecular structure of 2-Methylnonan-1-amine consists of a long carbon chain with an amine group attached. The InChI code for this compound is 1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 .

Chemical Reactions Analysis

Amines, including 2-Methylnonan-1-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Additionally, amines can be converted into alkenes by an elimination reaction .

Applications De Recherche Scientifique

Expedient Synthesis of N-Alkylamines

Research highlights the development of efficient methods for synthesizing N-alkylamines, including N-methyl- and N-alkylamines, which are crucial in the production of fine chemicals and pharmaceuticals. One study outlines a reductive amination process using cobalt oxide nanoparticles, showcasing a cost-effective approach to synthesizing various N-alkylamines and derivatives (Senthamarai et al., 2018).

Computational Studies of Cathinones

Another study focuses on the structural and computational analysis of cathinones, offering insights into the molecular structures and electronic properties of these compounds. This research could be relevant for understanding the interactions and reactivity of similar amines (Nycz et al., 2011).

Conducting Polymer Research

Investigations into conducting polymers, such as poly(2-methyl-5-amino-1,4-naphthoquinone) (PMANQ), reveal the complex interactions within polymer matrices and their redox properties. Such studies contribute to advancing materials science, particularly in the development of new conducting polymers (Pham et al., 2004).

Transition Metal Catalyzed Hydrosilylation for Amine Synthesis

Research also encompasses the synthesis of amines through transition metal-catalyzed hydrosilylation, highlighting innovative methods for creating amines from various precursors. This process is noted for its potential in synthesizing complex amines efficiently (Li et al., 2016).

Biomass-based Alcohol Amination

A study on the catalytic amination of biomass-based alcohols into amines emphasizes the significance of developing sustainable chemical processes. This research points to the potential of utilizing renewable resources for the production of important chemical intermediates (Pera‐Titus & Shi, 2014).

Biobased Amines for Material Chemistry

The synthesis of biobased amines and their application in material chemistry are also of interest, particularly for the creation of polymers and other materials from renewable resources. This area of research underscores the growing focus on sustainable and environmentally friendly chemical synthesis (Froidevaux et al., 2016).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of 2-Methylnonan-1-amine is also not well-understood. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate these interactions and their consequences .

Pharmacokinetics

This could potentially enhance its bioavailability .

Result of Action

The molecular and cellular effects of 2-Methylnonan-1-amine’s action are currently unknown. It’s possible that this compound could have a variety of effects depending on its targets and the specific biochemical pathways it affects .

Action Environment

The action of 2-Methylnonan-1-amine could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its lipophilic nature suggests that it might be more stable and effective in lipid-rich environments .

Propriétés

IUPAC Name |

2-methylnonan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHZZTIELHYAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylnonan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

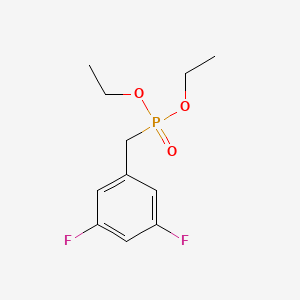

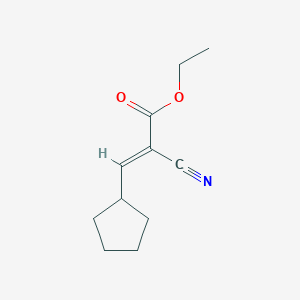

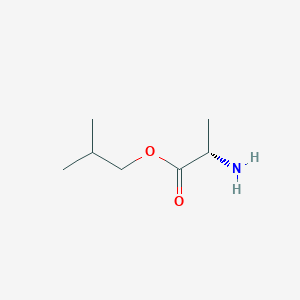

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid](/img/structure/B3267321.png)

![3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3267343.png)

![1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3267349.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3267354.png)

![1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B3267362.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3267411.png)